Cas no 271-42-1 (2H-Indazole)

2H-Indazole 化学的及び物理的性質
名前と識別子
-
- 2H-Indazole
- 1H-indazole
- 2H-Indazol
- indazole
- 1H-Benzopyrazole
- NSC-26336
- Indazole, 6
- AKOS000271187
- NSC90357
- InChI=1/C7H6N2/c1-2-4-7-6(3-1)5-8-9-7/h1-5H,(H,8,9
- BCP27336
- CHEMBL86795
- BB 0219702
- NS00010847
- SCHEMBL3056528
- SCHEMBL6295
- AM20060873
- Z276614452
- AB00376876-02
- indazol
- Q417106
- 271-44-3
- Isoindazole
- 1,2-Benzodiazole
- NSC26336
- 1,2-Diazaindene (VAN)
- SCHEMBL5379372
- SCHEMBL5376678
- AC-907/25014165
- NSC 26336
- J-504679
- SCHEMBL5376344
- FT-0627194
- UNII-7C4VQE5C03
- Benzopyrazole
- SY001125
- 1,2-Diazaindene
- Indazoles
- Indazole, 98%
- F1918-0009
- DTXSID4075374
- PS-4750
- CHEBI:36669
- 1H-indazol
- 1,2-Benzopyrazole
- P10014
- CHEBI:36670
- 1H-INDAZOLE [MI]
- MFCD00005691
- FT-0607899
- 2vta
- SCHEMBL5383265
- CS-W008689
- F0918-7060
- CS-0166940
- 2-Azaindole
- SCHEMBL5376627
- HY-40294
- AKOS024124233
- 4b2i
- SCHEMBL17515466
- NSC-90357
- 2-Azoindole
- MFCD20483705
- PB23156
- 7C4VQE5C03
- 1-H-indazole
- 271-42-1
- EN300-44212
- BDBM24627
- EINECS 205-978-4
- LZ1
- I0278
- Indazole, 5
- A5299
- 1H-indazole;Indazole
- Azaindole
- D83794
- WLN: T56 BMNJ
- DB-351709
- DB-024400
- DB-329997
- STL371246
- DB-182223
- 1,2-Benzodiazole;1,2-Benzopyrazole
-
- インチ: InChI=1S/C7H6N2/c1-2-4-7-6(3-1)5-8-9-7/h1-5H,(H,8,9)
- InChIKey: BAXOFTOLAUCFNW-UHFFFAOYSA-N
- ほほえんだ: N1=C2C(C=CC=C2)=CN1
計算された属性
- せいみつぶんしりょう: 118.05300
- どういたいしつりょう: 118.053098200g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 103
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 28.7Ų
じっけんとくせい
- PSA: 28.68000
- LogP: 1.56290
2H-Indazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H27060-1g |
2H-Indazole |
271-42-1 | 97% | 1g |
¥62.0 | 2023-09-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PS134-5g |
2H-Indazole |
271-42-1 | 97% | 5g |
¥261.0 | 2022-09-28 | |
Alichem | A269002521-100g |
2H-Indazole |
271-42-1 | 95% | 100g |
$400.00 | 2023-09-02 | |
abcr | AB548468-25g |
2H-Indazole; . |
271-42-1 | 25g |
€204.10 | 2025-02-13 | ||
Ambeed | A673998-1g |
2H-Indazole |
271-42-1 | 97% | 1g |
$19.0 | 2025-03-16 | |
Ambeed | A673998-5g |
2H-Indazole |
271-42-1 | 97% | 5g |
$37.0 | 2025-03-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X192625A-25g |
2H-Indazole |
271-42-1 | 0.97 | 25g |
¥1436.4 | 2024-07-19 | |
A2B Chem LLC | AF34014-500g |
2H-Indazole |
271-42-1 | 97% | 500g |
$787.00 | 2024-04-20 | |
A2B Chem LLC | AF34014-25g |
2H-Indazole |
271-42-1 | 97% | 25g |
$58.00 | 2024-04-20 | |
1PlusChem | 1P00BGNY-5g |
2H-Indazole |
271-42-1 | 97% | 5g |
$24.00 | 2024-05-08 |
2H-Indazole 関連文献
-
Zixian Yang,Jin-Tao Yu,Changduo Pan Org. Biomol. Chem. 2022 20 7746
-
Chris S. Hawes,Paul E. Kruger Dalton Trans. 2014 43 16450
-
Mengchun Ye,Andrew J. F. Edmunds,James A. Morris,David Sale,Yejia Zhang,Jin-Quan Yu Chem. Sci. 2013 4 2374
-
4. Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio studyJavier Catalán,José Luis G. de Paz,José Elguero J. Chem. Soc. Perkin Trans. 2 1996 57
-
5. Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reactionRong Zhang,Zheng Liu,Qiujun Peng,Yijun Zhou,Lanting Xu,Xianhua Pan Org. Biomol. Chem. 2018 16 1816
-
Debashis Ghosh,Sumit Ghosh,Anogh Ghosh,Pranjal Pyne,Souvik Majumder,Alakananda Hajra Chem. Commun. 2022 58 4435
-
Richa Sharma,Lalit Yadav,Ravi Kant Yadav,Sandeep Chaudhary RSC Adv. 2021 11 14178
-
Kai Wang,Tingting Wei,Yujia Zhang,Jiahao Hou,Renren Bai,Yuanyuan Xie Org. Biomol. Chem. 2021 19 1787
-
Nitin Tandon,Vijay Luxami,Divya Kant,Runjhun Tandon,Kamaldeep Paul RSC Adv. 2021 11 25228
-
Lalit Yadav,Sandeep Chaudhary Org. Biomol. Chem. 2020 18 5927
2H-Indazoleに関する追加情報
Introduction to 2H-Indazole (CAS No. 271-42-1)
2H-Indazole, also known by its CAS registry number CAS No. 271-42-1, is a heterocyclic aromatic compound with a unique structure that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the indazole family, which consists of a benzene ring fused with an imidazole ring, resulting in a bicyclic system with two nitrogen atoms in the five-membered ring. The presence of this nitrogen-containing heterocycle imparts distinctive chemical and physical properties to 2H-Indazole, making it a valuable building block in various synthetic processes.
The molecular formula of 2H-Indazole is C8H6N2, and its molecular weight is approximately 134.15 g/mol. The compound exists as a solid at room temperature, with a melting point of around 96°C and a boiling point of about 305°C under standard conditions. Its solubility in common solvents such as water, ethanol, and dichloromethane has been well-documented, making it suitable for use in various chemical reactions and applications.
2H-Indazole has been extensively studied for its potential as a precursor in the synthesis of bioactive compounds. Recent research has highlighted its role in the development of novel drugs targeting various diseases, including cancer, inflammation, and neurodegenerative disorders. For instance, studies have shown that derivatives of indazoles can modulate key enzymes and receptors involved in these pathological processes, offering promising therapeutic potential.
In addition to its pharmacological applications, indazoles have found utility in materials science. The unique electronic properties of CAS No. 271-42-1 make it an attractive candidate for use in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices. Researchers have explored the incorporation of indazoles into conjugated polymers to enhance their electrical conductivity and optical properties, paving the way for innovative applications in flexible electronics.
The synthesis of indazoles has evolved over the years, with various methods being developed to optimize yield and purity. Traditional approaches include the Stollé condensation reaction, which involves the cyclization of o-amino phenylhydrazones under acidic conditions. However, modern methodologies have introduced more efficient routes, such as microwave-assisted synthesis and catalytic processes using transition metal catalysts. These advancements have significantly streamlined the production of CAS No. 271-42-1, making it more accessible for large-scale applications.
The versatility of indazoles extends to their use as intermediates in the synthesis of more complex molecules. For example, they can be functionalized at various positions on the aromatic rings to introduce substituents that enhance their reactivity or bioavailability. This modular approach has enabled chemists to design libraries of indazole derivatives for high-throughput screening in drug discovery programs.
In recent years, there has been growing interest in exploring the environmental impact of synthetic compounds like CAS No. 271-42-1. Studies have been conducted to assess their biodegradability and potential toxicity to aquatic organisms. These investigations are crucial for ensuring that the production and use of indazoles align with sustainable practices and regulatory standards.
In conclusion, CAS No. 271-42-1, or indazoles, represents a versatile class of compounds with diverse applications across multiple disciplines. From drug development to materials science, its unique chemical properties continue to drive innovation and research efforts worldwide.
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